![molecular formula C15H17NO4S B2869096 Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate CAS No. 857039-92-0](/img/structure/B2869096.png)
Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate
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Overview
Description
“Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate” is a chemical compound. It is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It is important during peptide manufacturing .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a thiophene ring, a carboxylate group, and a dimethyl-2,6-dioxocyclohexylidene group .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives have a wide range of biological activities. Given the structural similarities, Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate could be used in the synthesis of new imidazole compounds, which are valuable in medicinal chemistry .
Creation of Indole Derivatives
Indole derivatives are known for their diverse biological activities. This compound could be a precursor in synthesizing indole derivatives, which are significant in drug development for their therapeutic potential .
Mechanism of Action
Target of Action
It’s structurally related to fmoc-lys(ddiv)-oh, a double protected amino acid (lysine) used in peptide manufacturing . The ivDde protective group, which is part of the compound’s structure, possesses higher orthogonality regarding Boc and Fmoc in comparison to Dde .
Mode of Action
Based on its structural similarity to fmoc-lys(ddiv)-oh, it may interact with its targets in a similar manner . The Ddiv protection is stable to piperidine , suggesting that the compound might exhibit stability in certain chemical environments.
Action Environment
The ddiv protection in its structure is known to be stable to piperidine , suggesting that the compound might exhibit stability in certain chemical environments.
properties
IUPAC Name |
methyl 3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(2)6-11(17)9(12(18)7-15)8-16-10-4-5-21-13(10)14(19)20-3/h4-5,8,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJXFXDVUAVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(SC=C2)C(=O)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate |
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